5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methoxy group on the phenyl ring.
Other triazole derivatives: Compounds with similar triazole rings but different substituents on the phenyl or alkyl groups.
Uniqueness
5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-[1-(Dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4S, with a molecular weight of 262.37 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of triazole-thiol compounds exhibit cytotoxic effects against various cancer cell lines:
- Melanoma Cells : The compound showed significant cytotoxicity against melanoma cell lines, indicating its potential as an anticancer agent .
- Breast and Pancreatic Cancer : Research indicated that similar triazole derivatives were effective against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells .
The mechanism by which this compound exerts its effects may involve:
- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
- Inhibition of Cell Migration : The compound has been characterized as having antimetastatic properties by inhibiting the migration of cancer cells .
Comparative Analysis
To understand the efficacy of this compound relative to other compounds, a comparison with similar triazole derivatives is useful.
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
This compound | Structure | 1.37 | Antiproliferative |
4-Methyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol | Structure | 2.50 | Antiproliferative |
4-Cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol | Structure | 3.00 | Antiproliferative |
Study on Cytotoxicity
A study conducted by researchers evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting a promising alternative for cancer treatment .
In Vivo Studies
In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary results indicate that these compounds can significantly reduce tumor growth in animal models when administered at specific dosages . Further investigations are needed to explore the pharmacokinetics and long-term effects.
Properties
IUPAC Name |
3-[1-(dimethylamino)propyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-4-11(16(2)3)12-14-15-13(18)17(12)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNCJCHPFPSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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